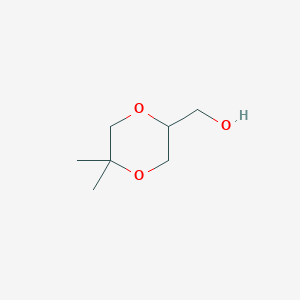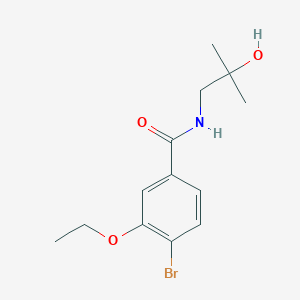![molecular formula C8H10N2O3 B1456444 1,3-Diazaspiro[4.5]décane-2,4,8-trione CAS No. 51145-74-5](/img/structure/B1456444.png)
1,3-Diazaspiro[4.5]décane-2,4,8-trione
Vue d'ensemble
Description
“1,3-Diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the CAS Number 702-62-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 1,3-diazaspiro[4.5]decane-2,4-dione .
Synthesis Analysis
The synthesis of related compounds, such as 1,3,8-Triazaspiro[4.5]decane-2,4-diones, has been reported. For instance, spiroconnected N-alkoxyalkylpiperidine hydantoins were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .
Molecular Structure Analysis
The molecular structure of “1,3-Diazaspiro[4.5]decane-2,4-dione” can be represented by the SMILES string O=C1NC(=O)C2(CCNCC2)N1 .
Physical And Chemical Properties Analysis
“1,3-Diazaspiro[4.5]decane-2,4-dione” is a solid at ambient temperature . It has a boiling point of 218-220°C .
Applications De Recherche Scientifique
Agoniste sélectif du récepteur opioïde delta
Les chercheurs ont identifié des dérivés de la 1,3-Diazaspiro[4.5]décane-2,4,8-trione comme un nouveau chémotype pour les agonistes sélectifs du récepteur opioïde delta . Cette découverte est importante car les récepteurs opioïdes delta sont des cibles potentielles pour le traitement des troubles neurologiques et psychiatriques. Les dérivés sont prometteurs en raison de leur sélectivité et de leur efficacité dans des modèles précliniques de douleur inflammatoire .
Efficacité anti-allodynique
Dans une étude utilisant un modèle de douleur inflammatoire chez la souris induit par l'adjuvant de Freund complet, les dérivés de la this compound ont démontré une efficacité anti-allodynique . Cela suggère des applications potentielles dans le développement de traitements pour les affections caractérisées par une sensibilité à la douleur.
Inhibition de la nécroptose
Des composés basés sur la structure de la this compound ont été étudiés comme de puissants inhibiteurs de la nécroptose . La nécroptose est une forme de mort cellulaire programmée, et son inhibition est pertinente dans le traitement des troubles inflammatoires et des métastases cancéreuses.
Criblage de la bibliothèque chimique axée sur les GPCR
Le composé a été utilisé dans des tests de criblage à haut débit dans le cadre d'une bibliothèque chimique axée sur les GPCR . Cette application est cruciale pour la découverte de médicaments, permettant aux chercheurs d'identifier de nouveaux candidats médicaments à potentiel thérapeutique.
Docking moléculaire et dynamique
Le docking moléculaire et les simulations dynamiques ont utilisé des dérivés de la this compound pour comprendre leur liaison au site orthostérique des récepteurs opioïdes delta . Cette application est essentielle pour la conception et le développement rationnels de médicaments.
Amélioration des propriétés pharmacologiques
L'identification des dérivés de la this compound a ouvert des voies pour améliorer les propriétés pharmacologiques des agonistes du récepteur opioïde delta . Cela pourrait conduire au développement de médicaments avec moins d'effets indésirables et une meilleure efficacité clinique.
Expansion de la bibliothèque chimique
La découverte de ce nouveau chémotype enrichit la diversité des bibliothèques chimiques utilisées dans la découverte de médicaments . Il fournit un nouvel échafaudage pour le développement de composés ciblant divers récepteurs et enzymes.
Développement de candidats cliniques alternatifs
Les propriétés uniques des dérivés de la this compound en font des alternatives appropriées aux candidats cliniques actuels ciblant les récepteurs opioïdes delta . Cela pourrait potentiellement conduire à des percées dans les essais cliniques et les soins aux patients.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1,3-Diazaspiro[4.5]decane-2,4,8-trione is the delta opioid receptor . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain . The compound is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .
Mode of Action
1,3-Diazaspiro[4.5]decane-2,4,8-trione interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . It is slightly biased towards G-protein signaling .
Pharmacokinetics
The pharmacokinetics of 1,3-Diazaspiro[4It’s worth noting that the compound was identified through a high-throughput screening assay , suggesting that it has been optimized for certain pharmacokinetic properties.
Result of Action
The most potent agonist hit compound has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that the compound can alleviate pain, which is a key symptom in various neurological disorders.
Analyse Biochimique
Biochemical Properties
1,3-Diazaspiro[4.5]decane-2,4,8-trione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This interaction inhibits the activation of necroptosis, a form of programmed cell death, and shows therapeutic potential in inflammatory diseases . Additionally, 1,3-Diazaspiro[4.5]decane-2,4,8-trione has been found to interact with delta opioid receptors, exhibiting selective agonist activity .
Cellular Effects
1,3-Diazaspiro[4.5]decane-2,4,8-trione influences various cellular processes and functions. It has been shown to have significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the kinase activity of RIPK1, thereby blocking the necroptosis pathway and reducing inflammation . Furthermore, 1,3-Diazaspiro[4.5]decane-2,4,8-trione has been observed to modulate gene expression related to cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,3-Diazaspiro[4.5]decane-2,4,8-trione involves its binding interactions with biomolecules and its effects on enzyme activity. This compound binds to the orthosteric site of delta opioid receptors, exhibiting selective agonist activity . It also inhibits the kinase activity of RIPK1 by binding to its active site, thereby preventing the phosphorylation events required for necroptosis activation . These interactions result in the modulation of cell signaling pathways and gene expression, ultimately influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diazaspiro[4.5]decane-2,4,8-trione have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Diazaspiro[4.5]decane-2,4,8-trione remains stable under specific conditions, maintaining its inhibitory activity against RIPK1 over extended periods .
Dosage Effects in Animal Models
The effects of 1,3-Diazaspiro[4.5]decane-2,4,8-trione vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and anti-necroptotic effects without causing adverse reactions . At higher doses, it may induce toxic effects, including seizures and tachyphylaxis . These threshold effects highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential adverse effects .
Metabolic Pathways
1,3-Diazaspiro[4.5]decane-2,4,8-trione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body Understanding these metabolic pathways is essential for optimizing its therapeutic applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of 1,3-Diazaspiro[4.5]decane-2,4,8-trione within cells and tissues are critical factors that influence its efficacy and safety. This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within target tissues are essential for achieving desired therapeutic effects .
Subcellular Localization
The subcellular localization of 1,3-Diazaspiro[4.5]decane-2,4,8-trione plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within subcellular structures influences its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is essential for optimizing its therapeutic potential .
Propriétés
IUPAC Name |
1,3-diazaspiro[4.5]decane-2,4,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-5-1-3-8(4-2-5)6(12)9-7(13)10-8/h1-4H2,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSBWJVHDCWNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

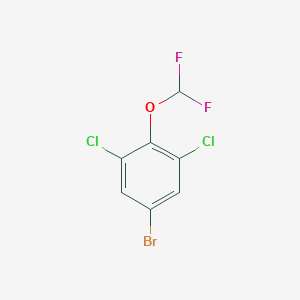


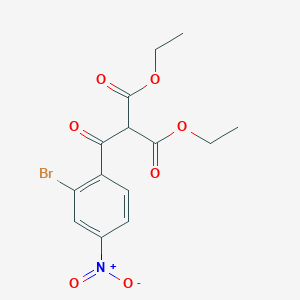
![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)
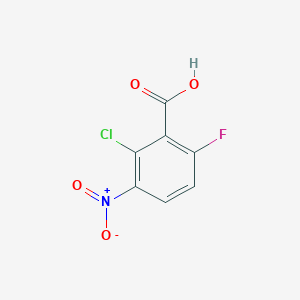
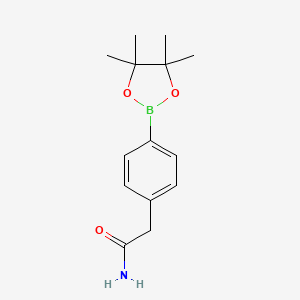
![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)


![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)
